Lipophilicity vs 5-Substituted Analogs
5-Ethyl-1,3,4-oxadiazol-2-amine exhibits an XLogP3 value of -0.300 , which is intermediate between the more hydrophilic 5-methyl analog (XLogP3 ≈ -0.65 [1]) and the more lipophilic 5-phenyl analog (XLogP3 ≈ 1.5 [1]). This moderate lipophilicity balances membrane permeability with aqueous solubility, a critical parameter for lead optimization in drug discovery campaigns [2].
vs methyl ≈ -0.65
vs phenyl ≈ 1.5
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.300 |
| Comparator Or Baseline | 5-Methyl-1,3,4-oxadiazol-2-amine: ≈ -0.65; 5-Phenyl-1,3,4-oxadiazol-2-amine: ≈ 1.5 |
| Quantified Difference | +0.35 units vs. methyl analog; -1.80 units vs. phenyl analog |
| Conditions | Computed partition coefficient (XLogP3) based on molecular structure |
Why This Matters
Lipophilicity governs passive membrane permeability; an XLogP3 near 0.0 is optimal for balancing absorption and solubility in CNS and oral drug candidates.
- [1] PubChem. Computed XLogP3 values for 5-methyl- and 5-phenyl-1,3,4-oxadiazol-2-amine (CID 136478 and CID 697109). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
